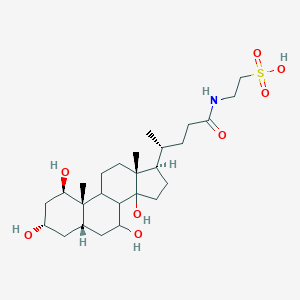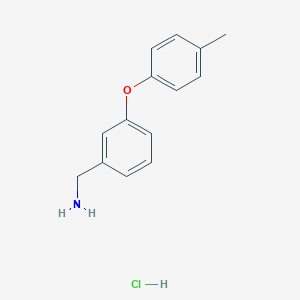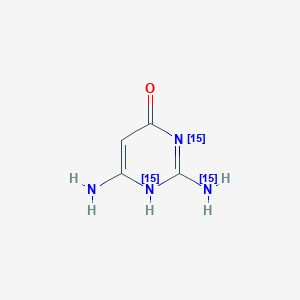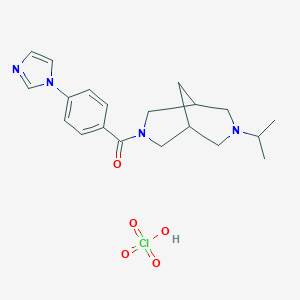
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate, also known as DIAB, is a chemical compound that has been widely used for scientific research purposes. This compound has shown potential in various applications, including as a catalyst, a ligand, and a reagent. The purpose of
Mecanismo De Acción
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate is not fully understood. However, it is believed that 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate acts as a base catalyst in various reactions, including the synthesis of cyclic carbonates and lactones. 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has also been shown to form stable complexes with metals, which can then be used as catalysts in various reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate. However, it has been reported that 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate is not toxic to cells and does not cause any adverse effects on cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be an effective catalyst and ligand in various reactions. However, 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has some limitations, including its limited solubility in organic solvents and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research on 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate. One potential direction is to explore its use as a catalyst in the synthesis of other organic compounds. Another direction is to investigate its potential as a ligand in the synthesis of metal complexes. Additionally, further studies are needed to understand the mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate and its potential biochemical and physiological effects.
Métodos De Síntesis
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrazine with ethylene diamine to form the intermediate compound 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO is then reacted with 4-(1H-imidazol-1-yl)benzoyl chloride to form 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has been widely used in scientific research as a catalyst and a ligand. It has been used in the synthesis of various organic compounds, including cyclic carbonates, lactones, and esters. 3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate has also been used as a ligand in the synthesis of metal complexes, such as copper and palladium complexes.
Propiedades
Número CAS |
155029-33-7 |
|---|---|
Nombre del producto |
3,7-Diazabicyclo(3.3.1)nonane, 3-(4-(1H-imidazol-1-yl)benzoyl)-7-(1-methylethyl)-, perchlorate |
Fórmula molecular |
C20H27ClN4O5 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
(4-imidazol-1-ylphenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone;perchloric acid |
InChI |
InChI=1S/C20H26N4O.ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
QCWQRWSUDHQWEI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O |
SMILES canónico |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O |
Sinónimos |
3-(4-(1H-imidazol-1-yl)benzoyl)-7-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydroperchlorate GLG-V 13 GLG-V-13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



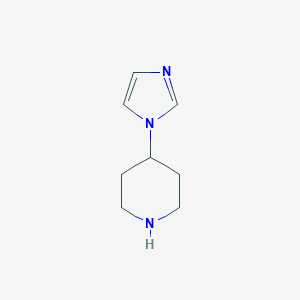
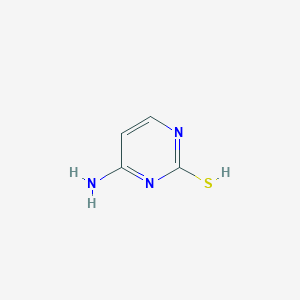
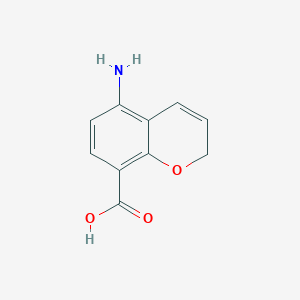
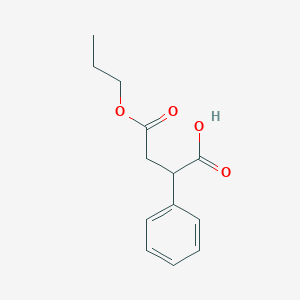
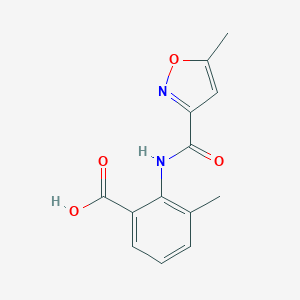
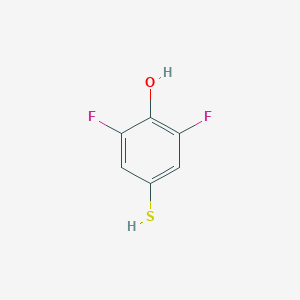
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
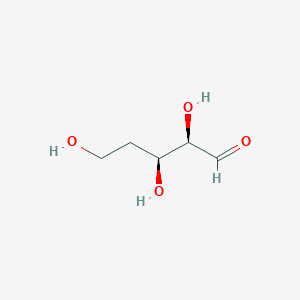
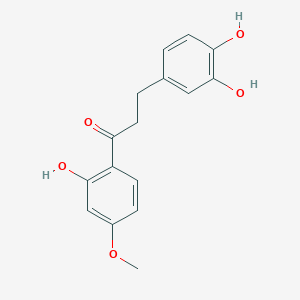
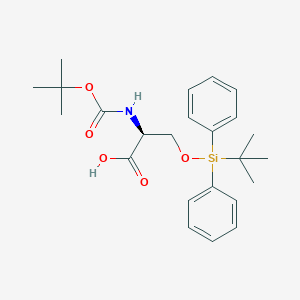
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)
